molecular formula C8H7N3O3S2 B1416921 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide CAS No. 855426-28-7

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B1416921
CAS No.: 855426-28-7
M. Wt: 257.3 g/mol
InChI Key: OLHOVAVQVWTLNN-UHFFFAOYSA-N
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Description

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H7N3O3S2 and a molecular weight of 257.29 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzenesulfonamide with 2-amino-1,3,4-thiadiazole in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide
  • 4-hydroxy-N-(1,3,4-thiadiazol-5-yl)benzene-1-sulfonamide
  • 4-hydroxy-N-(1,3,4-triazol-2-yl)benzene-1-sulfonamide

Uniqueness

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S2/c12-6-1-3-7(4-2-6)16(13,14)11-8-10-9-5-15-8/h1-5,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHOVAVQVWTLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 2
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 3
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4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 4
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 5
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 6
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

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